molecular formula C11H14O B8271415 [1-(3-Methylphenyl)cyclopropyl]methanol CAS No. 886366-44-5

[1-(3-Methylphenyl)cyclopropyl]methanol

Cat. No.: B8271415
CAS No.: 886366-44-5
M. Wt: 162.23 g/mol
InChI Key: ZOZAOVFPLXEHTC-UHFFFAOYSA-N
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Description

“[1-(3-Methylphenyl)cyclopropyl]methanol” is a chemical compound . It is a type of cycloalkanemethanol .


Synthesis Analysis

The synthesis of cyclopropylmethanol involves the dehydrogenation of cyclopropanecarboxaldehyde . This process is economical and avoids the need to use expensive reagents, which are difficult to handle, and is under mild conditions . The procedure includes hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions to produce cyclopropylmethanol .


Molecular Structure Analysis

The linear formula of cyclopropylmethanol is C3H5CH2OH . The molecular weight is 72.11 .


Chemical Reactions Analysis

Cyclopropanemethanol can undergo various chemical reactions. For instance, it can react with alkynes to form substituted allylic alcohols .


Physical and Chemical Properties Analysis

Cyclopropanemethanol has a refractive index of n20/D 1.431 (lit.) . It has a boiling point of 123-124 °C/738 mmHg (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of cyclopropylmethanol in chemical reactions often involves cycloaddition . For example, the Diels-Alder reaction is a [4 + 2] cycloaddition that results in the formation of a six-membered ring .

Safety and Hazards

Cyclopropanemethanol is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be handled using explosion-proof electrical, ventilating, and lighting equipment .

Properties

CAS No.

886366-44-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(3-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3

InChI Key

ZOZAOVFPLXEHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2)CO

Origin of Product

United States

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